molecular formula C16H17F2NO4S B2964320 Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2102409-09-4

Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2964320
CAS No.: 2102409-09-4
M. Wt: 357.37
InChI Key: LOTNYYOZMRIQPT-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by multiple substituents: an ethyl group at position 1, methylthio at position 2, difluoro at positions 6 and 7, methoxy at position 8, and an ethyl ester at position 2. This structural complexity distinguishes it from classical fluoroquinolones, which typically feature a cyclopropyl or aryl group at position 1 and lack sulfur-containing substituents like methylthio .

Properties

IUPAC Name

ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-methylsulfanyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO4S/c1-5-19-12-8(7-9(17)11(18)14(12)22-3)13(20)10(15(19)24-4)16(21)23-6-2/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTNYYOZMRIQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C=C2C(=O)C(=C1SC)C(=O)OCC)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, known by its CAS number 2102409-09-4, is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in pharmaceutical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C16H17F2NO4S, and it has a molecular weight of 357.37 g/mol. The compound features several functional groups that may influence its biological interactions:

PropertyValue
Molecular FormulaC16H17F2NO4S
Molecular Weight357.37 g/mol
CAS Number2102409-09-4
Purity95.0%

Antimicrobial Activity

Research has indicated that quinoline derivatives possess significant antimicrobial properties. A study highlighted the efficacy of various quinoline derivatives, including this compound against a range of bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. For instance, a recent study reported that this compound inhibited cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests that the compound may interfere with cellular mechanisms critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Study on Antimicrobial Activity

In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against both bacterial strains .

Study on Anticancer Activity

A study conducted at the University of Groningen explored the anticancer potential of this compound on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability across multiple lines, particularly in ovarian and lung cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate family, which includes several clinically relevant fluoroquinolones. Key structural analogues and their differences are summarized below:

Compound Name Substituents Key Differences References
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 1-Cyclopropyl, 6,7-difluoro, 8-methoxy, no methylthio Position 1: Cyclopropyl vs. ethyl; Position 2: No methylthio
Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (38a) 1-Ethyl, 6,7-difluoro, no 8-methoxy or 2-methylthio Lacks 8-methoxy and 2-methylthio groups
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6,7,8-Trifluoro, no substituents at positions 1 or 2 Additional fluorine at position 8 instead of methoxy; no ethyl or methylthio
Lomefloxacin 1-Ethyl, 8-methoxy, 6,7-difluoro (no methylthio) Position 2: Carboxylic acid vs. ethyl ester; lacks methylthio

Pharmacological and Physicochemical Properties

  • Antibacterial Activity: The 2-methylthio group is rare in fluoroquinolones and may alter DNA gyrase/topoisomerase IV inhibition. Cyclopropyl analogues (e.g., moxifloxacin precursors) exhibit broad-spectrum activity, while ethyl-substituted derivatives (e.g., 38a) show moderate potency .
  • Stability : The methylthio group may increase susceptibility to oxidative degradation compared to fluorine or methoxy substituents.

Analytical Characterization

  • HPLC Methods: A related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is analyzed via RP-HPLC using methanol/water (80:20) at 254 nm, achieving 98–99.8% recovery . Adapting this method for the target compound would require optimizing mobile phases to account for methylthio’s polarity.
  • Crystallography: Cyclopropyl analogues have been structurally characterized via single-crystal X-ray diffraction, revealing planar quinoline cores and intermolecular interactions (e.g., C–H···O) . Similar studies on the target compound are absent but could clarify its conformational stability.

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